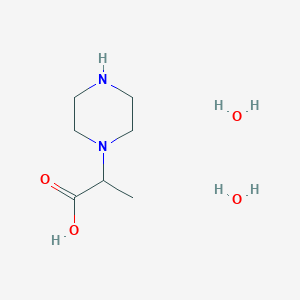
2,2',3,3',4,5,6'-Heptachlorobiphenyl
概要
説明
2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is C12H3Cl7 . The molecular weight is 395.323 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl include a molecular weight of 395.323 , a density of 1.658g/cm3 , a boiling point of 407.3ºC at 760 mmHg , and a melting point of 131.31°C (estimate) .科学的研究の応用
Solubility in Supercritical Fluids
Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide. Their study found that the solubility of these congeners increased in supercritical carbon dioxide when modified by n-butane or methanol (Anitescu & Tavlarides, 1999).
Chemical Structure Analysis
The absolute structures of certain PCB methylsulfone enantiomers, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, were determined by Döbler et al. (2002) using vibrational circular dichroism and quantum chemical calculations. This research is crucial for understanding the detailed molecular structure of these compounds (Döbler et al., 2002).
Oxidation Rate Constants
A study by Yang et al. (2016) focused on the hydroxyl radical oxidation of PCBs in the gas phase, including the 2,2',3,3',4,5,6'-heptachlorobiphenyl. They developed a model to predict the oxidation rate constants, which is important for understanding the environmental fate of these compounds (Yang et al., 2016).
Microbial Dechlorination
Nollet and Verstraete (2003) investigated the microbial dechlorination of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, using anaerobic granules. Their research provides insights into bioremediation techniques for PCB-contaminated environments (Nollet & Verstraete, 2003).
Chemical Removal from Water
Research by Nollet, Lutgen, and Verstraete (2002) explored methods for the chemical removal of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, from water samples. This study is significant for understanding how to effectively reduce PCB contamination in aquatic systems (Nollet, Lutgen, & Verstraete, 2002).
Catalytic Dechlorination in Soil
A study by He et al. (2008) investigated the catalytic dechlorination of 2,2',3,3',4,5,6'-heptachlorobiphenyl in soil using Pd/Fe bimetallic reduction. This research contributes to understanding how to remediate PCB-contaminated soils (He, Li, Ren, & Fan, 2008).
Safety and Hazards
作用機序
Mode of Action
2,2’,3,3’,4,5,6’-Heptachlorobiphenyl: interacts with its targets by activating the expression of these genes . This results in an increase in the production of enzymes that metabolize xenobiotics .
Biochemical Pathways
The activation of these genes by 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl affects the xenobiotic metabolism pathway . This pathway is responsible for the breakdown and removal of foreign substances from the body . The downstream effects include the detoxification and excretion of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl These properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl’s action include the increased metabolism of xenobiotics . This can lead to the detoxification and removal of these substances from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl . For instance, this compound is still found in the environment due to its resistance to degradation . Furthermore, it was banned in the 1970s because it was found to bioaccumulate and cause harmful health effects .
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLMBNHYTPHDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074142 | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
CAS RN |
38411-25-5 | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can molecularly imprinted polymers be designed to selectively recognize and bind to 2,2',3,3',4,5,6'-heptachlorobiphenyl?
A1: Yes, research suggests that molecularly imprinted polymers (MIPs) can be designed for the selective recognition and binding of 2,2',3,3',4,5,6'-heptachlorobiphenyl. A study demonstrated that a MIP synthesized using 1,2,3-trichlorobenzene as a template and pentafluorostyrene as a functional monomer exhibited significant binding affinity for 2,2',3,3',4,5,6'-heptachlorobiphenyl with an imprinting factor of 5.80 []. This indicates the potential of MIPs for selective extraction and sensing applications of this specific PCB congener.
Q2: What methods can be employed for the removal of 2,2',3,3',4,5,6'-heptachlorobiphenyl from contaminated water?
A2: [] describes several methods for removing 2,2',3,3',4,5,6'-heptachlorobiphenyl from water. One effective approach involves co-precipitation with iron(III)-oxyhydroxide. This process allows for the concentration of 2,2',3,3',4,5,6'-heptachlorobiphenyl into a solid residue, simplifying its removal from the water. Additionally, materials like fly ash from coal-fired power plants and calcium oxide demonstrate a capacity for the rapid adsorption of 2,2',3,3',4,5,6'-heptachlorobiphenyl from contaminated water []. This adsorption process offers an alternative method for concentrating and removing this PCB from aqueous environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















